molecular formula C18H20N4O3 B4513407 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4513407
M. Wt: 340.4 g/mol
InChI Key: GAVILZPRKTWGIN-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an imidazole ring, a dioxoisoindole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of glyoxal with ammonia . The dioxoisoindole moiety can be introduced through the reaction of phthalic anhydride with appropriate amines under controlled conditions . The final coupling step involves the formation of the carboxamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dioxoisoindole moiety can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(2)9-22-17(24)14-4-3-12(7-15(14)18(22)25)16(23)20-6-5-13-8-19-10-21-13/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVILZPRKTWGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
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Reactant of Route 2
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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